molecular formula C10H23IOSi B1308439 tert-Butyl(4-iodobutoxy)dimethylsilane CAS No. 92511-12-1

tert-Butyl(4-iodobutoxy)dimethylsilane

Cat. No.: B1308439
CAS No.: 92511-12-1
M. Wt: 314.28 g/mol
InChI Key: INGJYKISFRSCQV-UHFFFAOYSA-N
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Description

tert-Butyl(4-iodobutoxy)dimethylsilane: is an organic compound with the molecular formula (CH₃)₃CSi(CH₃)₂O(CH₂)₄I. It is an iodoorganosilane, which means it contains both iodine and silicon atoms in its structure. This compound is used as a reagent in organic synthesis and has applications in the production of high molecular weight polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(4-iodobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The synthesis involves the substitution of the chlorine atom with an iodine atom through a reaction with sodium iodide in the presence of a suitable solvent .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Sodium Iodide: Used in the synthesis of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically complex organic molecules with various functional groups .

Mechanism of Action

The mechanism by which tert-Butyl(4-iodobutoxy)dimethylsilane exerts its effects involves the formation of hydrogen bonds with key amino acids in the active site of viral polymerases. This interaction inhibits the replication of viruses, making it a potent antiviral agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its iodine atom, which imparts specific reactivity and properties that are different from its bromine and fluorine analogs. The iodine atom allows it to participate in specific cross-coupling reactions that are not as efficient with bromine or fluorine analogs .

Biological Activity

Introduction

tert-Butyl(4-iodobutoxy)dimethylsilane (CAS No. 92511-12-1) is an organosilicon compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article discusses the biological activity of this compound, focusing on its metabolic stability, synthetic applications, and relevance in drug development.

The molecular formula of this compound is C10_{10}H23_{23}IOSi, with a molecular weight of 314.28 g/mol. The compound features a tert-butyl group, an iodobutoxy moiety, and two dimethylsilyl groups, which contribute to its unique chemical behavior.

Structural Information

PropertyValue
Molecular FormulaC10_{10}H23_{23}IOSi
Molecular Weight314.28 g/mol
Density1.214 g/mL at 25 °C
SMILESCC(C)(C)Si(C)OCCCCI
InChI KeyINGJYKISFRSCQV-UHFFFAOYSA-N

Metabolic Stability

Research indicates that compounds containing the tert-butyl group often exhibit variable metabolic stability. A study highlighted that the replacement of the tert-butyl group with more metabolically stable groups, like trifluoromethylcyclopropyl, significantly enhances metabolic stability in vitro and in vivo . This suggests that while this compound may have certain desirable properties, its metabolic profile could be improved by structural modifications.

Synthetic Applications

This compound is primarily used as a reagent in organic synthesis. It has been employed in the preparation of various compounds, including spermine synthons and decanucleotide-spermine conjugates . The ability to introduce iodine into organic molecules makes it a valuable intermediate in the synthesis of biologically active compounds.

Case Studies

  • Synthesis of Ferrocenyl Compounds : The compound has been utilized in synthesizing ferrocenyl methacrylates through controlled radical polymerization techniques. This highlights its role in producing materials with potential electrochemical properties .
  • Drug Development : In studies involving drug metabolism, the compound was assessed for its biotransformation in rat and human liver microsomes. These studies are crucial for understanding how modifications to the structure can influence pharmacokinetics and toxicity profiles .
  • Chiral Ionic-Liquid-Supported Ligands : The compound has been integral in synthesizing chiral ligands that are significant in catalysis and asymmetric synthesis . This application underscores its versatility beyond simple organic synthesis.

Research Findings

Recent studies have focused on optimizing the synthesis processes involving this compound to enhance yield and purity. For instance, a notable experiment achieved an 87% yield using specific reaction conditions involving sodium hydride and tetrahydrofuran .

Table: Summary of Research Findings

Study FocusKey Findings
Metabolic StabilityImproved stability observed with alternative groups
Synthetic YieldAchieved up to 87% yield under optimized conditions
Application in Drug SynthesisUseful for preparing biologically relevant compounds

Properties

IUPAC Name

tert-butyl-(4-iodobutoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGJYKISFRSCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401223
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92511-12-1
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl(4-iodobutoxy)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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